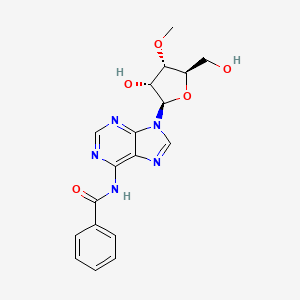

N6-Benzoyl-3'-O-methyladenosine

Descripción general

Descripción

N6-Benzoyl-3’-O-methyladenosine is a modified nucleoside derivative of adenosine It is characterized by the presence of a benzoyl group at the N6 position and a methyl group at the 3’ position of the ribose sugar

Métodos De Preparación

Synthetic Routes and Reaction Conditions

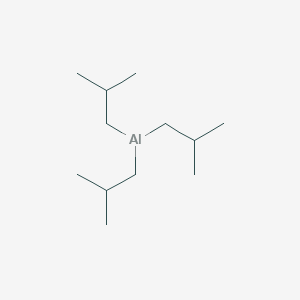

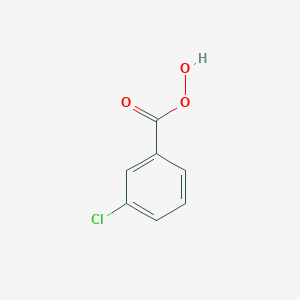

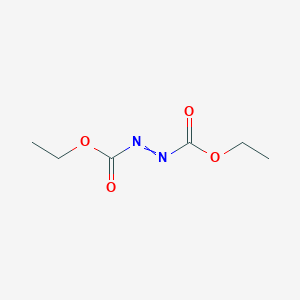

The synthesis of N6-Benzoyl-3’-O-methyladenosine typically involves the protection of the hydroxyl groups of adenosine, followed by selective benzoylation at the N6 position and methylation at the 3’ position. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride for the benzoylation step and methyl iodide for the methylation step .

Industrial Production Methods

Industrial production methods for N6-Benzoyl-3’-O-methyladenosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N6-Benzoyl-3’-O-methyladenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the benzoyl group or other functional groups present in the molecule.

Substitution: The benzoyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Aplicaciones Científicas De Investigación

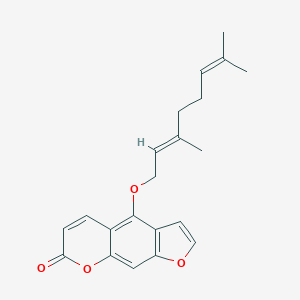

N6-Benzoyl-3’-O-methyladenosine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in RNA modifications and its potential impact on gene expression and regulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer treatment and antiviral therapies.

Industry: It may be used in the development of novel pharmaceuticals and biotechnological applications

Mecanismo De Acción

The mechanism of action of N6-Benzoyl-3’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The benzoyl group at the N6 position and the methyl group at the 3’ position can affect the interaction of the modified nucleoside with RNA-binding proteins and enzymes, thereby modulating various cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

N6-Methyladenosine: A common RNA modification involved in regulating gene expression.

N6-Benzoyladenosine: Similar to N6-Benzoyl-3’-O-methyladenosine but lacks the methyl group at the 3’ position.

3’-O-Methyladenosine: Lacks the benzoyl group at the N6 position.

Uniqueness

N6-Benzoyl-3’-O-methyladenosine is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance its stability and influence its interactions with other biomolecules, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N6-Benzoyl-3'-O-methyladenosine is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the context of RNA modifications and their implications in various diseases, including cancer. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.

Overview of this compound

This compound is a derivative of adenosine, characterized by the presence of a benzoyl group at the N6 position and a methyl group at the 3' position. This modification can influence RNA stability, translation efficiency, and cellular signaling pathways.

RNA Modification and Stability

N6-methyladenosine (m6A) is one of the most prevalent RNA modifications in eukaryotic cells, playing crucial roles in regulating mRNA metabolism. The addition of benzoyl and methyl groups can enhance the stability of RNA molecules by affecting their structure and interaction with RNA-binding proteins. For instance, studies have shown that m6A modifications can lead to enhanced mRNA stability through the recruitment of specific reader proteins that protect mRNA from degradation .

Implications in Cancer Biology

Recent research has highlighted the role of m6A modifications in cancer progression. Aberrant expression of m6A methyltransferases, such as METTL3, has been linked to various cancers, including colorectal cancer (CRC) and hepatocellular carcinoma (HCC). In CRC, for example, increased levels of METTL3 have been associated with enhanced tumor growth and metastasis through mechanisms involving the stabilization of oncogenic transcripts .

Colorectal Cancer

A significant study demonstrated that altered m6A modification patterns were found in CRC tissues compared to adjacent normal tissues. Specifically, 1343 dysregulated m6A peaks were identified, with notable upregulation of certain m6A writers like METTL3. This upregulation correlated with increased stability of key oncogenic mRNAs such as Cyclin E1 (CCNE1), which is crucial for cell cycle progression .

Hepatocellular Carcinoma

In HCC, METTL3 was shown to promote tumorigenicity by enhancing the stability of SOCS2 mRNA through an m6A-dependent mechanism. Knockdown experiments indicated that reduced METTL3 levels led to decreased cell proliferation and migration, underscoring its role as an oncogenic factor .

Biological Activity Summary Table

| Biological Activity | Mechanism | Implications |

|---|---|---|

| RNA Stability | Enhances mRNA stability via m6A modification | Promotes oncogene expression |

| Tumor Progression | Upregulation of METTL3 leads to increased tumor growth | Associated with poor prognosis |

| Metastasis | Stabilization of transcripts involved in migration | Increased metastatic potential |

Research Findings

The following findings summarize key aspects related to the biological activity of this compound:

- Methylation Effects : Methylation at the N6 position influences RNA splicing and translation efficiency, which can lead to altered protein expression profiles critical for cancer biology .

- Therapeutic Potential : Given its role in regulating gene expression, targeting m6A pathways may provide new avenues for cancer therapy. Inhibitors or modulators of methyltransferases could potentially reverse aberrant gene expression patterns observed in tumors .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFYIRSCNBGQBD-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

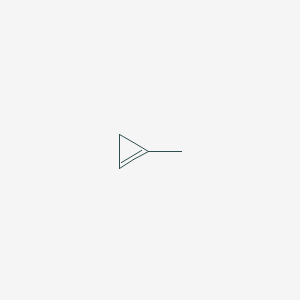

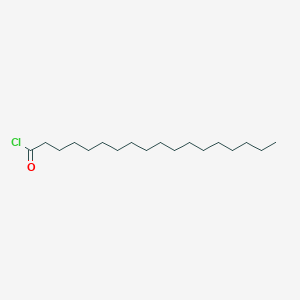

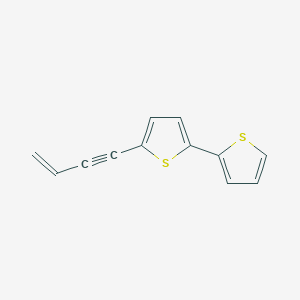

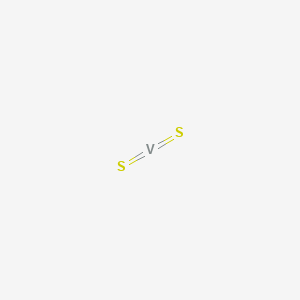

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

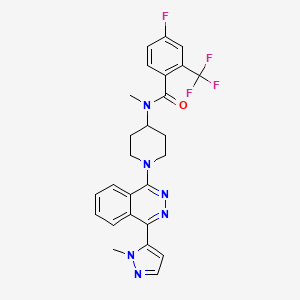

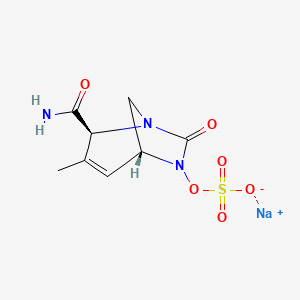

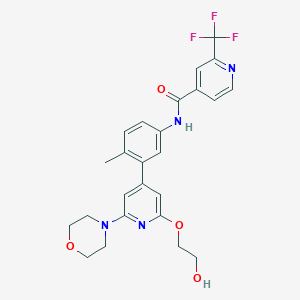

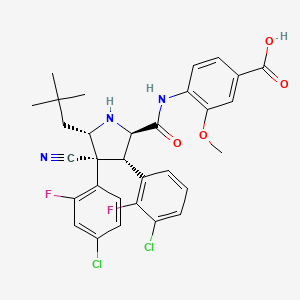

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.